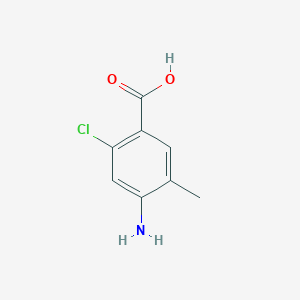

4-Amino-2-chloro-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .

Mecanismo De Acción

Target of Action

Amines, which are derivatives of ammonia, are known to interact with a variety of biological targets .

Mode of Action

It’s known that amines can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Amines are known to play a role in a variety of biochemical processes, including protein synthesis and neurotransmission .

Pharmacokinetics

The compound’s molecular weight (18561 g/mol) and its physical form (powder) suggest that it could be absorbed and distributed in the body .

Result of Action

The compound is classified as potentially hazardous, with warnings for acute toxicity, skin irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-chloro-5-methylbenzoic acid. For instance, the compound should be stored at room temperature for optimal stability . Furthermore, it’s important to prevent the compound from entering drains, as discharge into the environment must be avoided .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. The reaction is carried out in a solvent such as dimethylformamide (DMF) using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction proceeds with high regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, such as 2-amino-3-methylbenzoic acid, and employs efficient reaction conditions to maximize yield and purity. The reaction is typically conducted under controlled temperature and pressure to ensure optimal conversion and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted via nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then undergo further transformations.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Diazotization: Sodium nitrite and hydrochloric acid at low temperatures.

Major Products

Substitution Products: Derivatives with various substituents replacing the chloro group.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Diazotization Products: Aryl diazonium salts and their subsequent derivatives.

Aplicaciones Científicas De Investigación

4-Amino-2-chloro-5-methylbenzoic acid is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: In the development of biochemical assays and as a building block for bioactive compounds.

Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: In the production of dyes, pigments, and other specialty chemicals

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl group.

2-Amino-5-chloro-3-methylbenzoic acid: Positional isomer with the amino and chloro groups at different positions.

4-Amino-2-chloro-5-methylbenzoic acid: Another positional isomer with different functional group arrangements

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and form diverse derivatives makes it valuable in various research and industrial applications .

Actividad Biológica

4-Amino-2-chloro-5-methylbenzoic acid (ACMBA) is an aromatic amine with significant biological activity, particularly in pharmacological applications. This article explores its mechanisms of action, biological effects, and potential therapeutic uses based on diverse research findings.

ACMBA has a molecular formula of C9H9ClN2O2 and a molecular weight of approximately 185.61 g/mol. The structure features an amino group, a chloro substituent, and a methyl group attached to a benzoic acid framework, which contributes to its reactivity and biological interactions.

Target Interactions

ACMBA interacts with various biological targets, primarily through its amino and chloro functionalities. These groups can participate in nucleophilic substitution reactions, influencing enzyme activity and receptor binding.

Pharmacokinetics

The compound's absorption and distribution are influenced by its solubility and molecular weight. Studies suggest that it can penetrate biological membranes, making it bioavailable for therapeutic applications .

1. Anticancer Activity

ACMBA exhibits promising anticancer properties. Research indicates that derivatives of this compound have shown significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance:

- IC50 Values : Some derivatives demonstrated IC50 values as low as 3.0 μM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

2. Anti-Cholinesterase Activity

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro studies showed that certain analogs of ACMBA exhibited significant inhibition of AChE with IC50 values ranging from 7.49 μM to 33.00 nM, comparable to donepezil .

3. Anti-inflammatory Effects

ACMBA derivatives have been investigated for their anti-inflammatory properties. The presence of the amino group is believed to enhance interactions with inflammatory mediators, potentially mitigating conditions such as arthritis .

Study 1: Anticancer Efficacy

A study focused on synthesizing various ACMBA derivatives evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that specific modifications to the benzoic acid structure led to enhanced cytotoxicity and selectivity towards cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| ACMBA Derivative A | MCF-7 | 4.53 |

| ACMBA Derivative B | A549 | 3.00 |

| Standard Drug | Doxorubicin | 10.00 |

Study 2: Cholinesterase Inhibition

In another investigation, the anti-cholinesterase activity of ACMBA was assessed using a series of synthesized analogs. The most potent inhibitor showed an IC50 value significantly lower than the reference drug rivastigmine.

| Compound | AChE IC50 (μM) |

|---|---|

| ACMBA Analog C | 0.59 |

| Rivastigmine | 1.20 |

Propiedades

IUPAC Name |

4-amino-2-chloro-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZDMHQYJWDAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.